Mifepristone, also known as RU-486, is a synthetic steroid compound classified as an antiprogestin. In scientific research, Mifepristone serves as a valuable tool for investigating the role of progesterone in various physiological processes. Its ability to competitively bind to progesterone receptors allows researchers to study the effects of progesterone antagonism in different biological systems.
Mifepristone is synthesized from a precursor derived from the natural steroid structure, specifically from norethisterone. It belongs to the class of compounds known as steroidal anti-progestins, which are characterized by their ability to block the effects of progesterone, a hormone crucial for maintaining pregnancy. This classification categorizes it alongside other compounds that interact with steroid hormone receptors.
The synthesis of mifepristone involves several steps that modify its steroid backbone to enhance its pharmacological properties. A common method begins with the precursor estradiene dione-3-keta, which undergoes epoxidation followed by Grignard addition at the 11-position. Subsequent reactions include lithiation at the 17-position and hydrolysis to yield mifepristone.
An efficient one-pot synthesis method has been described that allows for high yield and purity of mifepristone, making it suitable for large-scale production .
Mifepristone has a complex molecular structure characterized by a steroid framework with specific functional groups that confer its biological activity. The molecular formula is C_29H_35NO_2, and its structure features:
Mifepristone participates in several chemical reactions primarily related to its metabolism and interaction with biological systems.
Mifepristone's mechanism of action is multifaceted:
Mifepristone exhibits several notable physical and chemical properties:
Mifepristone has significant clinical applications:
Research continues into mifepristone analogs aimed at enhancing its efficacy while reducing side effects, particularly in antiviral applications .
Mifepristone (RU-486) functions as a competitive antagonist at intracellular progesterone receptors (PR), exhibiting high binding affinity (IC₅₀ = 0.025 nM) [1] [7]. This binding prevents progesterone from activating its receptor, inducing decidual necrosis through apoptosis of endometrial cells. The breakdown of the decidual layer disrupts placental attachment and reduces prostaglandin dehydrogenase activity, elevating endogenous prostaglandin levels (PGE₂ and PGF₂α) [1] [9]. Concurrently, mifepristone promotes cervical softening by stimulating collagenase activity, which degrades extracellular collagen matrices [7] [10]. These combined actions create a hostile uterine environment for embryo implantation and facilitate pregnancy termination.
Table 1: Receptor Binding Affinities of Mifepristone
Receptor Type | Relative Binding Affinity (RBA) | Biological Action |
---|---|---|
Progesterone Receptor (PR) | 100% (Reference: Progesterone) | Decidual necrosis, cervical softening |
Glucocorticoid Receptor (GR) | 90% | Cortisol antagonism |
Androgen Receptor (AR) | 10% | Minimal clinical significance |
Estrogen Receptor (ER) | <0.1% | Not significant |
As a potent glucocorticoid receptor (GR) antagonist (IC₅₀ = 2.2 nM), mifepristone blocks cortisol binding at peripheral tissues and the hypothalamus [1] [9]. This inhibition disrupts negative feedback on the hypothalamic-pituitary-adrenal (HPA) axis, triggering a compensatory rise in adrenocorticotropic hormone (ACTH) and cortisol levels by 30-50% [1] [4]. In Cushing’s syndrome, mifepristone’s GR blockade counteracts cortisol-induced insulin resistance via two mechanisms: (1) inhibiting glucocorticoid-driven gluconeogenesis in the liver, and (2) reversing cortisol-mediated suppression of glucose uptake in adipose tissue [4] [9]. The CATALYST trial demonstrated that this mechanism reduces HbA1c by 1.47% in patients with hypercortisolism and diabetes [4]. Notably, mifepristone’s antiglucocorticoid effects require doses ≥200 mg/day due to saturation kinetics [1] [6].
Mifepristone exhibits nonlinear pharmacokinetics and dose-specific pharmacological effects:
Table 2: Dose-Dependent Effects of Mifepristone
Dose Range | Primary Receptor Target | Clinical Application | Key Pharmacodynamic Outcome |
---|---|---|---|
5-50 mg | Progesterone Receptor | Emergency contraception | Ovulation delay, endometrial suppression |
100-200 mg | PR > GR | Medical abortion | Decidual necrosis, uterine contractions |
≥300 mg | Glucocorticoid Receptor | Cushing’s syndrome | Improved insulin sensitivity, cortisol antagonism |
Absorption & Distribution:Mifepristone is rapidly absorbed orally with 69% bioavailability [2] [8]. Peak plasma concentrations (Cₘₐₓ) occur within 90 minutes, but food intake increases absorption by 40% [2] [3]. The drug displays high plasma protein binding (98%), primarily to α₁-acid glycoprotein (AAG), which confines it to the vascular compartment and limits its volume of distribution (Vd = 1.2 L/kg) [1] [3] [6]. AAG binding also causes nonlinear kinetics: doses >100 mg saturate AAG, increasing free drug availability [3] [6].
Metabolism & Elimination:Hepatic metabolism via CYP3A4 generates three active metabolites:
Table 3: Pharmacokinetic Parameters of Mifepristone and Metabolites
Compound | Half-life (hours) | Protein Binding (%) | Active Metabolite? | Elimination Pathway |
---|---|---|---|---|
Mifepristone | 18-30 | 98% | Parent compound | Fecal (83%), Renal (9%) |
RU 42,633 | 24-36 | >95% | Yes (PR/GR antagonist) | Hepatic CYP3A4 |
RU 42,698 | 20-28 | >95% | Yes (Moderate activity) | Hepatic CYP3A4 |
RU 42,848 | 26-40 | >95% | Weak activity | Fecal |
CAS No.: 3484-68-2
CAS No.: 86687-37-8
CAS No.: 481-94-7
CAS No.: 51999-19-0
CAS No.:
CAS No.: 67584-42-3